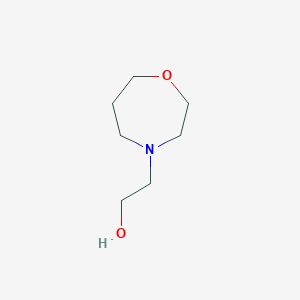

2-(1,4-Oxazepan-4-yl)ethan-1-ol

Description

2-(1,4-Oxazepan-4-yl)ethan-1-ol is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring fused to an ethanol moiety. Its molecular formula is C₇H₁₅NO₂ (molecular weight: 145.20 g/mol), with structural descriptors including:

The compound’s structure combines a nitrogen atom and an oxygen atom within the oxazepane ring, conferring unique electronic and steric properties. It is utilized as a building block in pharmaceutical and organic synthesis, with commercial availability at premium pricing (e.g., 50 mg for €566.00) .

Properties

IUPAC Name |

2-(1,4-oxazepan-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-5-3-8-2-1-6-10-7-4-8/h9H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRWAYUYJONGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19344-55-9 | |

| Record name | 2-(1,4-oxazepan-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Oxazepan-4-yl)ethan-1-ol typically involves the reaction of ethylene oxide with 1,4-oxazepane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the ring-opening of ethylene oxide and its subsequent addition to the oxazepane ring .

Industrial Production Methods

In industrial settings, the production of 2-(1,4-Oxazepan-4-yl)ethan-1-ol may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Oxazepan-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 2-(1,4-oxazepan-4-yl)ethan-1-ol exhibit significant anticancer properties. For instance, a derivative synthesized from this compound was evaluated for its inhibitory activity against DNA repair enzymes, which are crucial in cancer cell proliferation. The compound demonstrated promising results in inhibiting cancer cell growth, particularly in breast carcinoma cells (MCF-7) with an IC50 value of approximately 80 μg/ml .

Antimicrobial Properties

The compound has also been investigated for its antibacterial activities. In vitro studies showed that certain derivatives displayed effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Neuropharmacology

The oxazepane ring structure is associated with neuropharmacological activities. Compounds containing this moiety have been studied for their potential as monoamine reuptake inhibitors, which could be beneficial in treating mood disorders. Research indicates that these compounds may enhance serotonin and norepinephrine levels in the brain, contributing to their antidepressant effects .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, 2-(1,4-Oxazepan-4-yl)ethan-1-ol has been explored for anti-inflammatory applications. The compound's ability to modulate inflammatory pathways suggests potential therapeutic uses in conditions such as arthritis and other inflammatory diseases .

Material Science Applications

The unique chemical properties of 2-(1,4-Oxazepan-4-yl)ethan-1-ol have led to its exploration in material science, particularly in the development of functional materials. Its derivatives have been utilized in synthesizing polymers with enhanced mechanical properties and thermal stability. These materials can find applications in coatings and composites for industrial use .

Case Study 1: Synthesis and Evaluation of Anticancer Derivatives

A study synthesized several derivatives of 2-(1,4-Oxazepan-4-yl)ethan-1-ol and evaluated their anticancer activity against MCF-7 cells. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further drug development .

Case Study 2: Antibacterial Activity Assessment

In another investigation, the antibacterial efficacy of derivatives was tested against multiple bacterial strains using the disk diffusion method. Results demonstrated that certain compounds exhibited larger inhibition zones compared to standard antibiotics like ciprofloxacin, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(1,4-Oxazepan-4-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, facilitating its incorporation into larger structures. The oxazepane ring provides stability and rigidity, making it a valuable scaffold in chemical synthesis .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

2-(1,4-Oxazepan-4-yl)ethan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial and anticancer properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-(1,4-Oxazepan-4-yl)ethan-1-ol can be represented as follows:

This compound features a 1,4-oxazepane ring, which is known to influence its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 2-(1,4-Oxazepan-4-yl)ethan-1-ol exhibit significant antibacterial properties. For instance:

- Study Findings : In vitro tests showed that certain derivatives had high efficacy against Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, with inhibition zones comparable to or exceeding those of standard antibiotics like ampicillin .

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| IV | Staphylococcus aureus | 18 | |

| IV | Klebsiella pneumoniae | 16 | |

| IV | Escherichia coli | 15 |

Anticancer Activity

The anticancer potential of this compound has also been explored. A notable study assessed its effects on human breast carcinoma cells (MCF-7):

- Cytotoxicity Assay : The compound exhibited a cytotoxic effect with an IC50 value of approximately 80.20 µg/ml at a concentration of 400 µg/ml . This suggests that the compound may inhibit cancer cell proliferation effectively.

The mechanism through which 2-(1,4-Oxazepan-4-yl)ethan-1-ol exerts its biological effects is still under investigation. However, the presence of the oxazepane ring is believed to play a crucial role in its interaction with biological targets, potentially modulating pathways involved in cell growth and apoptosis.

Case Study: Antidepressant Activity

In related research involving compounds modified with oxazepane structures, antidepressant activities were observed. For example, derivatives similar to 2-(1,4-Oxazepan-4-yl)ethan-1-ol were tested using the forced swim test (FST), showing significant reductions in immobility duration compared to control groups . This indicates potential applications in treating mood disorders.

Case Study: Toxicological Profile

A comprehensive toxicological assessment indicated that certain derivatives of oxazepane compounds demonstrated low toxicity levels in animal models. This is crucial for developing safe therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.